
N-(4-hydroxyphenyl)-3-methylbutanamide
説明
N-(4-hydroxyphenyl)-3-methylbutanamide is a compound that is structurally related to Glycin or N-(4-hydroxyphenyl)glycine . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
科学的研究の応用
1. Cyclopropanecarboxamides Synthesis
The base-catalyzed cyclization of N-(4-hydroxyphenyl)-3-methylbutanamide leads to the formation of cyclopropanecarboxamides, offering a new approach to synthesize these compounds. This reaction, utilizing lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl), demonstrates the chemical versatility of this compound in organic synthesis (Mekhael et al., 2011).
2. Matrix Metalloproteinase Inhibitor Development
The derivative of this compound, CGS 27023A, has been identified as a potent matrix metalloproteinase inhibitor. This highlights its potential in the development of novel therapeutic agents targeting matrix metalloproteinases, which play a crucial role in various diseases, including cancer (Wagner et al., 2009).
3. Cancer Prevention in Animal Models
This compound has shown promise in preventing primary and metastatic tumors in animal models. Its efficacy in inhibiting the development of prostate carcinomas in Lobund-Wistar rats indicates its potential as a chemopreventive agent in cancer research (Pollard et al., 1991).
4. Anticonvulsant and Pain-Attenuating Properties
This compound and its derivatives have demonstrated anticonvulsant activities and pain-attenuating properties. The modification of the N-benzylamide site in these derivatives influences their pharmacological activity, suggesting their potential in developing new anticonvulsant drugs (King et al., 2011).
5. Chemoprevention in Various Cancers
Research has indicated the effectiveness of this compound in the chemoprevention of various cancers, including mammary and urinary bladder carcinomas. These findings are significant for cancer research, highlighting the compound's potential in preventing cancer development (McCormick et al., 1982).
将来の方向性
N-(4-hydroxyphenyl)-3-methylbutanamide and its related compounds have potential for future research and applications. For instance, fenretinide has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . Additionally, new lipid-based formulations and inhibition of cytochrome P450 (CYP) metabolism could be viable options to increase exposure in the future .
作用機序
Target of Action
N-(4-hydroxyphenyl)-3-methylbutanamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been found to inhibit the growth of these cells .
Mode of Action
Fenretinide interacts with its targets by inducing cell growth inhibition through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell growth through differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide and its metabolites can inhibit the activities of several enzymes, including β-carotene oxygenase 1, stearoyl-coa desaturase 1, and dihydroceramide δ4-desaturase 1 .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats and mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Fenretinide and its metabolites were found to be more abundant than the intact drug in most tissues 24 hours after the intravenous dose .
Result of Action
The molecular and cellular effects of Fenretinide’s action include the inhibition of cell growth through the induction of apoptosis . This results in cell death, which contributes to its anticancer effects .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, Fenretinide and its analogs are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly impact its efficacy and stability.
生化学分析
Biochemical Properties
N-(4-hydroxyphenyl)-3-methylbutanamide has been reported to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction suggests that the compound may play a role in lipid metabolism, particularly in the synthesis of ceramides .
Cellular Effects
The compound has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity . This suggests that this compound may influence cell function by modulating membrane properties .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) . The compound is known to induce ROS, which have been associated with its inhibitory effect on SARS-CoV-2 entry .
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with DEGS1
特性
IUPAC Name |
N-(4-hydroxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPBLAFQZXIWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356880 | |
| Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723755-75-7 | |
| Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




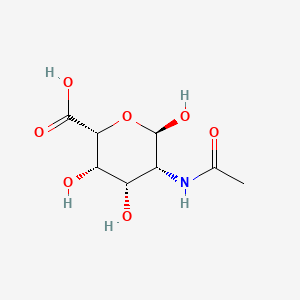


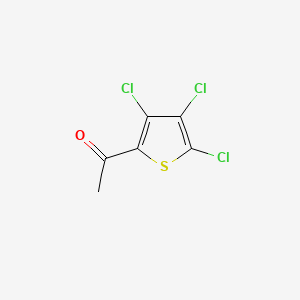
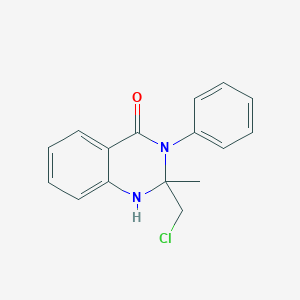
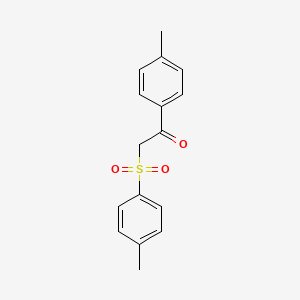


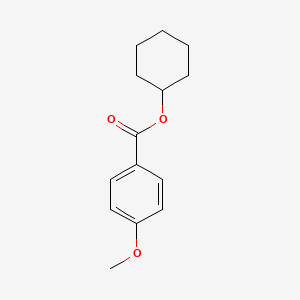
![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)

![1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline](/img/structure/B1616529.png)
